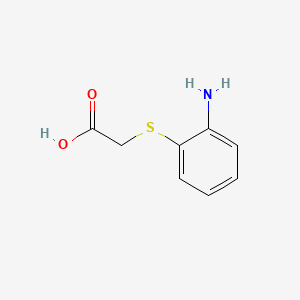

2-(2-Aminophenylthio)acetic acid

Description

Contextual Significance of Aminophenylthioacetic Acid Scaffolds in Organic Chemistry

In the realm of medicinal chemistry and drug discovery, the concept of a "molecular scaffold" is of paramount importance. A scaffold represents a core chemical structure from which a library of diverse compounds can be generated through chemical modifications. lifechemicals.com The aminophenylthioacetic acid framework is considered a valuable scaffold due to its inherent structural features. lifechemicals.comnih.gov

The presence of sulfur is a key characteristic, as sulfur-containing functional groups are found in a wide array of pharmaceuticals approved by the FDA. nih.gov The thioether linkage provides structural flexibility and specific electronic properties, while the aromatic amine and the carboxylic acid group serve as reactive handles for further chemical transformations. lifechemicals.com This allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) when developing new bioactive molecules. rsc.org

This scaffold is a precursor to various heterocyclic compounds, which are ring structures containing atoms of at least two different elements. uomus.edu.iq Specifically, it is instrumental in forming benzothiazines and other related sulfur-nitrogen heterocycles, many of which exhibit significant biological activity. mdpi.comgoogle.com The ability to serve as a starting point for creating complex, three-dimensional molecules makes scaffolds like aminophenylthioacetic acid a cornerstone of modern synthetic chemistry. rsc.org

Overview of Key Research Domains Involving the Compound

The utility of 2-(2-Aminophenylthio)acetic acid as a chemical building block has led to its application in several distinct domains of scientific research.

Medicinal Chemistry and Drug Discovery: The primary research application of this compound is as a key intermediate in the synthesis of complex heterocyclic systems with potential therapeutic value. google.com A notable example is its role as a precursor in the synthesis of dibenzo[b,f] researchgate.netresearchgate.netthiazepines. The cyclization of a derivative, 2-(2-aminophenylthio)benzoic acid, is a crucial step in forming the core structure of compounds related to the atypical antipsychotic drug Quetiapine. google.com Furthermore, derivatives of this scaffold are investigated for creating bifunctional chelating agents, which are molecules designed to bind to metal ions for applications such as radioimaging. researchgate.net The broader class of 1,5-benzothiazepines, which can be synthesized from the related precursor o-aminothiophenol, has been explored for various pharmacological activities. core.ac.uk

Organic Synthesis: In the field of organic synthesis, this compound is both a synthetic target and a starting material for other molecules. Its own synthesis is often achieved through the reduction of the corresponding nitro compound, 2-(2-nitrophenylthio)benzoic acid. google.com As a starting material, it can undergo various chemical reactions, such as esterification of its carboxylic acid group or acylation of its amino group, to create a range of derivatives. uomustansiriyah.edu.iq These reactions are fundamental in building molecular libraries for screening purposes. The core aminophenylthio- moiety is widely used in the synthesis of benzothiazoles, which are typically formed by the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. mdpi.com This highlights the synthetic versatility of the functional groups present in this compound for constructing complex molecular architectures.

Material and Analytical Science: While less documented than its role in medicinal chemistry, research suggests applications for this compound in material science. It is listed by chemical suppliers as a building block for materials, including polymers and organic monomers for functional materials like those used in OLEDs. bldpharm.com A specific application has been demonstrated in the development of a chelating resin incorporating the 2-aminothiophenyl S-acetic acid structure. This resin was synthesized for the purpose of determining the concentration of lead ions in water, indicating its potential use in environmental monitoring and analytical chemistry for the detection and removal of heavy metals. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 94-56-4 sigmaaldrich.com |

| Molecular Formula | C₈H₉NO₂S sigmaaldrich.com |

| Molecular Weight | 183.23 g/mol sigmaaldrich.com |

| IUPAC Name | [(2-aminophenyl)sulfanyl]acetic acid sigmaaldrich.com |

| Synonyms | S-(o-Aminophenyl)thioglycolic acid |

| Chemical Category | Organosulfur Compound, Carboxylic Acid, Amine bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDYTUWNBVAHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 2 Aminophenylthio Acetic Acid

Direct Synthesis Strategies

The most straightforward approach to 2-(2-Aminophenylthio)acetic acid involves the direct S-alkylation of 2-aminothiophenol (B119425) with a haloacetic acid, typically chloroacetic acid. This reaction is a classic nucleophilic substitution where the sulfur atom of 2-aminothiophenol acts as the nucleophile, displacing the halide from chloroacetic acid. The reaction is generally carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydroxide (B78521) or potassium carbonate, and the reaction is often performed in a solvent mixture such as ethanol (B145695) and water.

Another direct method involves the reaction of 2-aminothiophenol with thioglycolic acid. This condensation reaction typically requires a dehydrating agent or is carried out under conditions that facilitate the removal of water.

A notable synthesis involves the reaction of 2-aminothiophenol with chloroacetamide, where the thiolate anion of 2-aminothiophenol attacks the electrophilic carbon of chloroacetamide. This reaction is typically performed at elevated temperatures (60–80°C) in a solvent system like ethanol/water with a base such as sodium hydroxide.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, Chloroacetic acid | Sodium Hydroxide | Ethanol/Water | Reflux | This compound | High | |

| 2-Aminothiophenol, Chloroacetamide | Sodium Hydroxide | Ethanol/Water | 60-80°C, 6-8 hours | 2-[(2-Aminophenyl)thio]acetamide | >75% |

Precursor-Based Synthesis and Functionalization

More intricate synthetic routes often commence with precursors that are subsequently modified to yield this compound or its derivatives. These methods provide greater flexibility for introducing various substituents onto the aromatic ring or the acetic acid moiety.

Alkylation Reactions Involving 2-Aminothiophenol Derivatives

Alkylation of the thiol group in 2-aminothiophenol and its derivatives is a fundamental strategy. The high nucleophilicity of the sulfur atom allows for selective S-alkylation over N-alkylation under appropriate conditions. For instance, the reaction of 2-aminothiophenol with various alkyl halides in the presence of a base leads to the corresponding S-alkylated products. ineosopen.org When the alkylating agent contains a carboxylic acid or ester function, this method provides direct access to this compound and its esters.

In some cases, the amino group of 2-aminothiophenol is first protected, for example, by forming a Schiff base with an aldehyde, to ensure exclusive S-alkylation. umich.edu The protecting group is then removed in a subsequent step. Reductive amination of 2-aminophenols with aldehydes followed by reduction with sodium borohydride (B1222165) is a known method for selective N-alkylation, highlighting the need for careful control of reaction conditions to achieve selective S-alkylation in 2-aminothiophenol. umich.edu

A process for preparing (2RS,3RS)-3-(2'-aminophenylthio)-2-hydroxy-3-(4"-methoxyphenyl)-propionic acid methyl ester involves the addition of o-aminothiophenol to 3-(4'-methoxyphenyl)-glycidic acid methyl ester. google.com This reaction demonstrates the nucleophilic addition of the thiol group to an epoxide ring, a common strategy for forming C-S bonds.

| 2-Aminothiophenol Derivative | Alkylating Agent | Conditions | Product | Reference |

| 2-Aminothiophenol | Ferrocenylmethanol | Acid-free | S-alkylated product | ineosopen.org |

| 2-Aminophenol | Alkyl halides | Base (K2CO3), Acetone | O-alkylated product | umich.edu |

| o-Aminothiophenol | 3-(4'-methoxyphenyl)-glycidic acid methyl ester | Alkali metal salts of weak acids, catalytic iron compounds | (2RS,3RS)-3-(2'-aminophenylthio)-2-hydroxy-3-(4"-methoxyphenyl)-propionic acid methyl ester | google.com |

Condensation Reactions for Heterocyclic Ring Formation

This compound and its parent compound, 2-aminothiophenol, are pivotal precursors for the synthesis of a variety of sulfur and nitrogen-containing heterocycles. These reactions typically involve condensation with a suitable bifunctional electrophile, leading to cyclization.

The condensation of 2-aminothiophenol with carbonyl compounds such as aldehydes, carboxylic acids, or their derivatives is a widely employed method for the synthesis of 2-substituted benzothiazoles. mdpi.comtandfonline.comtandfonline.com The reaction mechanism generally involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the benzothiazole (B30560) ring. tandfonline.com

Various catalysts, including protic acids, Lewis acids, and even green catalysts like alkyl carbonic acid formed in situ from CO2 and methanol, have been utilized to promote this transformation. tandfonline.comtandfonline.comresearchgate.net The use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. organic-chemistry.org

| 2-Aminothiophenol Reactant | Carbonyl Compound | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol | Benzaldehyde | Alkyl carbonic acid (from CO2 and methanol) | Mild conditions | 2-Phenylbenzothiazole | 55-87% | tandfonline.comresearchgate.net |

| 2-Aminothiophenol | 4-Hydroxybenzoic acid | Phosphorus pentoxide, Methanesulfonic acid | 90°C, 10 hours | 2-(4-Hydroxyphenyl)-benzothiazole | High | prepchem.com |

| 2-Aminothiophenol | Aromatic aldehydes | Amberlite IR120 resin | Microwave, 85°C, 5-10 min | 2-Arylbenzothiazoles | 88-95% | mdpi.com |

| 2-Aminothiophenol | Aldehydes | Iodine | DMF | 2-Substituted benzothiazoles | Good | organic-chemistry.org |

The synthesis of larger heterocyclic rings, such as benzothiazines and benzothiazepines, also frequently utilizes 2-aminothiophenol or its derivatives as starting materials.

For the synthesis of 1,4-benzothiazines, 2-aminothiophenol can be reacted with α-haloketones or other suitable three-carbon synthons. For example, the reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine. researchgate.net

The synthesis of 1,5-benzothiazepines often involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones. ajrconline.orgnih.gov This reaction proceeds via a Michael addition of the thiol to the enone system, followed by an intramolecular condensation of the amino group with the carbonyl group. Catalysts like piperidine (B6355638) or zinc acetate (B1210297) can be used to facilitate this cyclocondensation. ajrconline.orgnih.gov Microwave-assisted synthesis has also been successfully applied to produce 1,5-benzothiazepines in high yields. ajrconline.org

| Precursor | Reactant | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | 3-Chloro-2,4-pentanedione | Pyridine | - | 2-Acetyl-3-methyl-4H-1,4-benzothiazine |

| 2-Aminothiophenol | α,β-Unsaturated carbonyls | Piperidine, Acetic acid | 2,3-Dihydro-1,5-benzothiazepine | ajrconline.org |

| 2-Aminothiophenol | Chalcones | Zinc acetate, Microwave | 2,4-Substituted-2,3-dihydro-1,5-benzothiazepines | ajrconline.org |

The formation of Schiff bases from the reaction of the amino group of 2-aminothiophenol or its derivatives with aldehydes or ketones is a common intermediate step in various synthetic pathways. These imines can then undergo further reactions, such as cyclization or reduction.

For instance, the condensation of 2-acetyl-3-methyl-4H-1,4-benzothiazine with 4-nitrobenzaldehyde (B150856) yields the corresponding Schiff base. researchgate.net In the synthesis of some benzothiazepine (B8601423) derivatives, the formation of a Schiff base is a key step prior to cyclization.

Furthermore, Schiff base complexes can be formed with metal ions. For example, Schiff bases derived from 5-azophenylsalicylaldehyde and diamines have been used to create cobalt(II) and nickel(II) complexes, demonstrating the versatility of Schiff base ligands in coordination chemistry. semanticscholar.org

Functionalization of Polymeric Materials

The covalent modification of polymeric materials with molecules like this compound is a key strategy for creating advanced materials with tailored properties. This functionalization can impart new chemical reactivity, enhance biocompatibility, or introduce specific binding sites for applications in drug delivery, sensor technology, and catalysis.

One common approach involves the reaction of polymers bearing suitable functional groups with derivatives of this compound. For instance, polymers containing pendant 2-oxazoline groups, such as poly(2-isopropenyl-2-oxazoline) (PIPOx), serve as versatile platforms for modification. nih.gov The oxazoline (B21484) ring can undergo a ring-opening addition reaction with carboxylic acids, including derivatives of this compound, at elevated temperatures to form an amide-ester linkage. nih.gov This method allows for the covalent attachment of the aminophenylthio moiety to the polymer backbone, thereby altering its surface properties and functionality.

Another strategy for polymer functionalization is the coating of polymer particles with a layer of a conjugated polymer derived from a related monomer. For example, polystyrene (PS) latex particles can be coated with poly(2-aminothiazole) (PAT), a heterocyclic conjugated polymer. mdpi.com This is typically achieved through chemical oxidative polymerization of the monomer in the presence of the polymer particles. mdpi.com The resulting composite particles exhibit the properties of both the core polymer and the functional coating. mdpi.com Such techniques can be adapted to incorporate structures similar to this compound onto polymer surfaces.

The successful functionalization of two-dimensional materials like MoS2 with maleimides highlights a mild and flexible method for chemical modification. nih.gov This "click chemistry" approach, which can lead to either molecular or polymeric adlayers, demonstrates the potential for attaching a wide range of functional groups to material surfaces. nih.gov This versatility could be harnessed to immobilize this compound or its derivatives, opening avenues for creating novel hybrid materials.

Table 1: Methods for Polymer Functionalization

| Polymer/Material | Functionalizing Agent/Monomer | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) | Carboxylic Acids | Ring-opening addition | Forms amide-ester linkage, versatile platform. nih.gov | nih.gov |

| Polystyrene (PS) Latex | 2-Aminothiazole | Chemical oxidative polymerization | Forms a conjugated polymer coating. mdpi.com | mdpi.com |

| 2H-MoS2 | Maleimides | "Click" Chemistry | Mild, fast, and flexible functionalization. nih.gov | nih.gov |

Stereoselective Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of this compound derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a particular stereoisomer directly, while chiral resolution separates a mixture of enantiomers.

One notable application of stereoselective synthesis is in the preparation of intermediates for Diltiazem, a cardiovascular drug. The process can involve the reaction of a chiral epoxide with an aminothiophenol derivative. For example, (+)-(2S,3S) methyl 3-[2-amino-phenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propionate is synthesized from the reaction of (-)-(2R,3S) 2,3-epoxy(4-methoxyphenyl)-3 methyl propionate (B1217596) and 2-aminothiophenol. google.com This reaction proceeds with high stereospecificity. google.com

When a racemic mixture is produced, enantiomeric separation becomes necessary. Chiral resolution is a widely used technique for this purpose. It involves converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties and can be separated by conventional methods like chromatography. wikipedia.orgtcichemicals.com

A common strategy is the use of chiral acids to form diastereomeric salts with racemic bases, or chiral bases to form diastereomeric salts with racemic acids. For instance, the resolution of threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates has been achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. google.com

Another approach involves the use of chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The CDA reacts with the enantiomeric mixture to form diastereomers that can be distinguished by techniques such as NMR spectroscopy or separated by HPLC. wikipedia.org

Table 2: Examples of Chiral Resolution Techniques

| Compound to be Resolved | Resolving Agent/Method | Separation Technique | Key Finding | Reference |

|---|---|---|---|---|

| (±)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-aminophenylthio)propionic acid derivatives | Lipase PS (Pseudomonas cepacia) | Enzymatic acylation | The reaction stops at 50% conversion, yielding optically pure products. google.com | google.com |

| Racemic carboxylic acids | (1S,2R,4R)-(-)-2,10-camphorsultam | HPLC on silica (B1680970) gel | Forms diastereomeric amides that are separable by HPLC. tcichemicals.com | tcichemicals.com |

| Racemic alcohols and amines | Mosher's acid | NMR spectroscopy | Forms diastereomeric esters/amides with distinguishable NMR signals. wikipedia.org | wikipedia.org |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, often leading to higher yields, milder reaction conditions, and improved selectivity. Various catalytic systems, including metal catalysts and organocatalysts, have been employed.

A key step in some synthetic routes is the reduction of a nitro group to an amino group. The reduction of 2-(2-nitrophenylthio)benzoic acid to 2-(2-aminophenylthio)benzoic acid can be efficiently carried out using a heterogeneous metal catalyst like Raney-nickel under hydrogen pressure. google.com Other metals such as palladium, platinum, and ruthenium are also effective for this transformation. google.com

Copper catalysis has been utilized in novel cyclization reactions to form benzothiazoline (B1199338) derivatives. acs.org For example, 3-(2-aminophenylthio)prop-1-yne can react with aryl iodides under palladium-copper catalysis, and the resulting product, after tosylation, undergoes a copper-catalyzed cyclization. acs.org

The synthesis of 2-substituted benzothiazoles, which are structurally related to the core of this compound, can be achieved through the condensation of 2-aminothiophenol with various reagents, often facilitated by a catalyst. mdpi.com For instance, the reaction with nitriles can be catalyzed by copper. mdpi.com

Table 3: Catalytic Methods in the Synthesis of Related Compounds

| Reaction | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Nitro group reduction | Raney-nickel, H2 | 2-(2-Nitrophenylthio)benzoic acid | 2-(2-Aminophenylthio)benzoic acid | google.com |

| Cyclization | Copper | Tosylated 3-(aryl)-3-(2-aminophenylthio)prop-1-yne | 2-Substituted benzothiazolines | acs.org |

| Condensation | Copper | 2-Aminobenzenethiols and nitriles | 2-Substituted benzothiazoles | mdpi.com |

| Condensation | Sodium bicarbonate | Aromatic aldehydes, 2-aminothiophenol, malononitrile | 2-Amino-6-((2-aminophenyl)sulfanyl)-4-arylpyridine-3,5-dicarbonitriles | cbijournal.com |

Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This involves the use of environmentally benign solvents, reducing waste, and improving atom economy.

A significant advancement in the synthesis of related benzothiazole structures is the use of water as a solvent. rsc.org Tandem reactions of isothiocyanates with 2-aminothiophenols have been shown to proceed rapidly and efficiently in water, offering a significant rate acceleration compared to volatile organic solvents. rsc.org This approach is not only environmentally friendly but also highly practical. rsc.org

The use of milder and more sustainable reagents is another key aspect of green chemistry. For example, in the synthesis of acetanilide (B955) derivatives, which shares the acetylation of an amino group, traditional methods using acetic anhydride (B1165640) can be replaced with greener alternatives like glacial acetic acid with a zinc dust catalyst. sphinxsai.com This avoids the use of hazardous acetic anhydride and improves atom economy. sphinxsai.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole can be achieved in just 10 minutes under microwave irradiation, a substantial improvement over traditional heating methods. mdpi.com

The choice of catalyst can also contribute to a greener process. The use of a simple and readily available catalyst like sodium bicarbonate for the one-pot synthesis of penta-substituted pyridines from 2-aminothiophenol demonstrates a cost-effective and environmentally conscious approach. cbijournal.com

Table 4: Green Chemistry Approaches in Synthesis

| Reaction Type | Green Aspect | Traditional Method | Green Alternative | Advantage | Reference |

|---|---|---|---|---|---|

| Condensation | Solvent Choice | Volatile organic solvents | Water | Environmentally benign, rate acceleration. rsc.org | rsc.org |

| Acetylation | Reagent Choice | Acetic anhydride | Glacial acetic acid, Zn dust | Avoids hazardous reagents, improves atom economy. sphinxsai.com | sphinxsai.com |

| Condensation | Energy Source | Conventional heating | Microwave irradiation | Reduced reaction time, energy efficient. mdpi.com | mdpi.com |

| Multi-component reaction | Catalyst Choice | More complex catalysts | Sodium bicarbonate | Cost-effective, readily available catalyst. cbijournal.com | cbijournal.com |

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Types of the Aminophenylthioacetic Acid Moiety

The 2-(2-aminophenylthio)acetic acid molecule can participate in a range of fundamental chemical reactions characteristic of its constituent functional groups. The amino group provides a site for acylation, alkylation, and diazotization. The carboxylic acid group can undergo esterification, amide formation, and reduction. The sulfur atom of the thioether is susceptible to oxidation and can influence the reactivity of the adjacent methylene (B1212753) group. The molecule as a whole can engage in reactions such as nucleophilic substitution, where the amino or sulfur group acts as the nucleophile, and condensation reactions. For instance, the amino group can react with electrophiles like acyl chlorides or anhydrides, while the carboxylic acid can be converted to esters or amides through standard procedures. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which modifies the electronic properties and reactivity of the molecule.

Cyclization and Ring-Closure Reactions

A predominant feature of the reactivity of this compound and its parent compound, 2-aminothiophenol (B119425), is their propensity to undergo cyclization to form nitrogen- and sulfur-containing heterocycles. These reactions are often catalyzed by acids or bases and are crucial for the synthesis of important chemical structures like benzothiazines and benzothiazepines. core.ac.ukgoogle.com

The reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones, is a well-established method for synthesizing 1,5-benzothiazepines through a Michael addition followed by an intramolecular cyclocondensation. core.ac.uk The presence of the acetic acid side chain in this compound provides an additional reactive handle. Intramolecular cyclization can occur between the carboxylic acid and the amino group, or it can participate in more complex condensation cascades. For example, heating 2-(2-aminophenylthio)benzoic acid, a closely related structure, in the presence of a halogenating agent and a base like dimethyl aniline (B41778), leads to cyclization and subsequent reactions to form dibenzo[b,f] core.ac.ukthiazepine derivatives. google.com Similarly, derivatives of this compound can be cyclized under specific conditions. For example, the methyl ester of a related propionic acid derivative undergoes cyclization when heated in xylene. google.com

The type of heterocyclic ring formed often depends on the reaction conditions and the nature of the reacting partner. The formation of a six-membered 1,4-benzothiazine ring is common, but seven-membered 1,5-benzothiazepine (B1259763) rings can also be generated. core.ac.uk In some cases, rearrangement from a seven-membered thiazepine ring to a more stable six-membered thiazine (B8601807) ring has been observed during purification. core.ac.uk

| Reactant(s) | Key Conditions | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| 2-Aminothiophenol + Chalcone (α,β-unsaturated ketone) | Acid or base catalysis (e.g., AcOH, piperidine) | 1,5-Benzothiazepine | core.ac.uk |

| 2-(2-Aminophenylthio)benzoic acid + Halogenating agent | Base (e.g., dimethyl aniline), heat (80-110 °C) | Dibenzo[b,f] core.ac.ukthiazepine | google.com |

| Methyl (2R,3R)-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionate | Heat in xylene | 1,5-Benzothiazepine derivative | google.com |

| 2-Aminothiophenol + 2-Arylmethyliden-1,3-indandiones | MeOH, AcOH/HCl | Indano[2,3-b] core.ac.ukbenzothiazines and Indeno[2,3-b] google.combenzothiazepines | scirp.org |

Nucleophilic Substitution and Addition Reactions

The amino and thioether groups of this compound are nucleophilic centers capable of participating in both substitution and addition reactions. A nucleophilic substitution reaction involves a nucleophile attacking a substrate and replacing a leaving group. rammohancollege.ac.inlibretexts.org The amino group can act as a potent nucleophile, attacking electrophilic centers such as alkyl halides or acyl carbons. rammohancollege.ac.inlibretexts.org For example, it can react with 2-phenyl-benzo[d] researchgate.netoxazin-4-one in pyridine (B92270) and water upon heating in a reaction that involves nucleophilic attack and subsequent rearrangement. chemicalbook.comchemdad.com

The sulfur atom, with its lone pairs of electrons, also exhibits nucleophilicity, although it is generally a weaker nucleophile than the amino group in this context. In certain reactions, such as the Zbiral oxidative deamination, thiophenols can act as nucleophiles, leading to substitution products. nih.gov The outcome of these reactions—whether the amine or the sulfur acts as the primary nucleophile—can often be controlled by the specific reaction conditions and the nature of the electrophile.

The Michael addition, or conjugate addition, is a specific type of nucleophilic addition where a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-carbon position. wikipedia.orgnumberanalytics.commasterorganicchemistry.com The 2-aminophenylthio moiety is an excellent Michael donor. The reaction of 2-aminothiophenol with 2-arylmethyliden-1,3-indandiones demonstrates this reactivity, where the amino group initiates a nucleophilic attack on the activated double bond. scirp.org Depending on the subsequent cyclization pathway, this can lead to either 1,4-benzothiazine or 1,5-benzothiazepine derivatives. scirp.org

The general mechanism involves the formation of a nucleophile (in this case, the amine does not require deprotonation but can attack directly) which then attacks the β-carbon of the Michael acceptor. numberanalytics.com This forms a new carbon-nitrogen bond and generates an enolate intermediate, which is then protonated to yield the final Michael adduct. masterorganicchemistry.com This adduct, in the case of 2-aminothiophenol derivatives, is often poised for a subsequent intramolecular cyclization. The reaction between 2-aminothiophenol and 1,3-diarylprop-2-enones to form 1,5-benzothiazepines is a classic example that proceeds via a Michael addition pathway followed by cyclocondensation. core.ac.uk

Redox Chemistry of the Sulfur and Amino Functionalities

The sulfur and amino groups in this compound are redox-active. The thioether sulfur can be readily oxidized, typically to a sulfoxide and subsequently to a sulfone, using common oxidizing agents. These oxidation states alter the geometry and electronic properties of the molecule, which can influence its biological activity and further chemical reactivity.

Conversely, the amino group is often introduced into the molecule via the reduction of a nitro group. The synthesis of 2-(2-aminophenylthio)benzoic acid, for instance, is achieved through the reduction of 2-(2-nitrophenylthio)benzoic acid. google.com This reduction is commonly performed using catalytic hydrogenation with catalysts like Raney-nickel, palladium, or platinum, under hydrogen pressure. google.com This nitro-to-amine transformation is a fundamental step in the synthesis of many aminophenyl derivatives.

| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Thioether (-S-) | Oxidation | H₂O₂, m-CPBA, etc. | Sulfoxide (-SO-), Sulfone (-SO₂-) | |

| Nitro (-NO₂) | Reduction | H₂, Raney-Ni, Pd, or Pt catalyst | Amine (-NH₂) | google.com |

Bond Activation and Cleavage Studies

The bonds within the this compound scaffold, particularly the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, can be activated and cleaved under specific chemical conditions, often involving metal catalysis. While studies focusing directly on this compound are limited, research on related structures provides significant insight.

For example, studies on cobalt complexes with ligands containing a bis(2-aminophenylthio) framework have shown that the C-S bond can be cleaved. researchgate.net In one instance, the reaction of a hexadentate ligand containing two thioether linkages with a cobalt(II) salt in the air resulted in a cobalt(III) complex where one of the C-S bonds was cleaved, forming a new complex with a thiolate-coordinated metal center. researchgate.net This type of reaction is often triggered by a base and highlights the potential for the thioether linkage to participate in complex organometallic transformations. researchgate.net Furthermore, Brønsted acid-catalyzed C-C bond activation has been developed as a strategy in organic synthesis, suggesting that under strongly acidic conditions, unforeseen bond cleavage and rearrangement reactions could potentially occur. mdpi.com

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 2-(2-Aminophenylthio)acetic Acid Derivatives

The design of ligands derived from this compound is centered on creating molecules with specific coordination properties, often by enhancing their denticity and tuning the electronic and steric characteristics of the donor atoms.

Derivatives of this compound are often designed as multidentate ligands to achieve stable metal complexes through the chelate effect. A common strategy involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base. This not only extends the ligand backbone but also introduces an imine nitrogen as an additional coordination site. For instance, Schiff base ligands can be synthesized by reacting the amino group of a this compound derivative with aldehydes like 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) or 5-azophenylsalicylaldehyde. acs.orgscielo.org.za This approach can lead to tetradentate (N₂O₂) or even hexadentate (N₂O₂S₂) donor sets, capable of forming stable mononuclear or dinuclear complexes. scielo.org.zaresearchgate.net

Another design principle involves linking two 2-aminothiophenol (B119425) units through an alkyl or other bridging group, followed by modification of the amino and/or introducing carboxylic acid functionalities. This creates larger, more flexible or rigid macrocyclic or acyclic ligands capable of encapsulating metal ions. researchgate.netresearchgate.net These multidentate architectures are crucial for applications such as the development of bifunctional chelating agents for radiopharmaceuticals. researchgate.net

The coordination properties of this compound and its derivatives are dictated by the nature of its donor atoms: the primary amino group (-NH₂), the thioether sulfur (-S-), and the carboxyl group (-COOH).

Amino Group: The amino group provides a nitrogen donor atom. Its reactivity is central to the formation of Schiff base derivatives, which introduces a new imine nitrogen donor. The nitrogen atom is a versatile coordinator, capable of bonding to a wide range of transition metals. In the un-derivatized ligand, the amino nitrogen can directly coordinate to a metal center.

Carboxyl Group: The carboxylic acid group offers two potential oxygen donor atoms. It can coordinate in several modes: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. mdpi.com The deprotonation of the carboxylic acid to a carboxylate anion enhances its coordinating ability.

Thioether Group: The thioether sulfur atom is a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This makes it a good candidate for coordinating to soft or borderline metal ions like Cu(I), Cu(II), and Pd(II). researchgate.net The involvement of the thioether sulfur in coordination is often confirmed by spectroscopic methods.

The combination of these donor atoms allows this compound and its derivatives to act as versatile ligands, forming complexes with varied geometries and properties depending on the metal ion and the specific ligand architecture.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The coordination of this compound derivatives to metal ions can result in various coordination modes and geometries. Schiff base derivatives often act as multidentate ligands, leading to well-defined geometries.

For example, Schiff base ligands derived from 1,2-di(o-aminophenylthio)ethane and 5-azophenylsalicylaldehyde form six-coordinate octahedral complexes with Co(II) and Ni(II) ions. scielo.org.za In these complexes, the ligand coordinates through the two imine nitrogens, two phenolic oxygens, and the two thioether sulfurs (N₂O₂S₂ donor set). scielo.org.za Similarly, a Schiff base derived from 2,2'-thiodianiline and 7-chloro-2-hydroxyquinoline-3-carbaldehyde forms octahedral Cu(II) complexes. acs.org

The coordination of the different donor atoms is typically confirmed by spectroscopic data. In infrared (IR) spectroscopy, a shift in the ν(C=N) stretching frequency of the imine group upon complexation indicates the involvement of the imine nitrogen in coordination. acs.orgscielo.org.za Changes in the stretching frequencies of the phenolic C-O and the disappearance of the phenolic O-H band suggest coordination of the deprotonated phenolic oxygen. scielo.org.za The coordination of the thioether sulfur is often inferred from changes in the far-IR region or by X-ray crystallography.

The geometry of the complexes is often elucidated using electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements. For instance, the electronic spectra of Ni(II) complexes with octahedral geometry typically show characteristic d-d transitions. scielo.org.za Copper(II) complexes often exhibit a broad d-d transition band, sometimes with a shoulder, indicative of a distorted octahedral geometry due to the Jahn-Teller effect. acs.orgnih.gov

| Metal Ion | Ligand Derivative | Coordination Geometry | Donor Atoms | Source |

|---|---|---|---|---|

| Co(II) | Schiff base of 1,2-di(o-aminophenylthio)ethane and 5-azophenylsalicylaldehyde | Octahedral | N₂O₂S₂ | scielo.org.za |

| Ni(II) | Schiff base of 1,2-di(o-aminophenylthio)ethane and 5-azophenylsalicylaldehyde | Octahedral | N₂O₂S₂ | scielo.org.za |

| Cu(II) | Schiff base of 2,2′-thiodianiline and 7-chloro-2-hydroxyquinoline-3-carbaldehyde | Distorted Octahedral | N, O, S, Cl, H₂O | acs.orgnih.gov |

| Al(III) | 1-((2-(Isopropylamino)phenyl)thio)propan-2-ol | Distorted Tetrahedral | N, O | mdpi.com |

The electronic and magnetic properties of metal complexes with this compound derivatives are highly dependent on the metal ion, its oxidation state, and the coordination environment.

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex and thus inferring its geometry and the oxidation state of the metal. For example, Co(II) complexes with Schiff base derivatives have been reported to have magnetic moments corresponding to three unpaired electrons, which is consistent with a high-spin octahedral geometry. scielo.org.za Similarly, Ni(II) complexes with magnetic moments around 2.83-2.90 B.M. are indicative of an octahedral geometry. scielo.org.za In some cases, dinuclear copper(II) complexes have shown subnormal magnetic moments, suggesting antiferromagnetic coupling between the two metal centers, often bridged by phenolate (B1203915) oxygen atoms. researchgate.net

Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex. In addition to the d-d transitions of the metal ion, which are typically weak and appear in the visible region, intense charge-transfer bands can be observed. acs.orgnih.gov These can be ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands. Intramolecular π → π* and n → π* transitions of the ligand, particularly in Schiff base derivatives containing aromatic rings and imine groups, are usually observed in the ultraviolet region. acs.orgnih.gov

| Metal Ion | Ligand Derivative | Magnetic Moment (μeff, B.M.) | Electronic Transitions (nm) | Source |

|---|---|---|---|---|

| Co(II) | Schiff base of 1,3-di(o-aminophenylthio)propane and 5-azophenylsalicylaldehyde | 4.83 | d-d transitions and charge transfer bands | scielo.org.za |

| Ni(II) | Schiff base of 1,2-di(o-aminophenylthio)ethane and 5-azophenylsalicylaldehyde | 2.83 | d-d transitions characteristic of octahedral Ni(II) | scielo.org.za |

| Cu(II) | Schiff base of 2,2′-thiodianiline and 7-chloro-2-hydroxyquinoline-3-carbaldehyde | Not specified | d-d transition around 400 nm and charge transfer bands | acs.orgnih.gov |

| Cu(II) dinuclear | Schiff base of 1,2-bis(o-aminophenylthio)ethane and 3-formylsalicylic acid | Subnormal (spin pairing) | Not specified in detail | researchgate.net |

Reactivity of Coordinated Ligands

The reactivity of ligands can be significantly altered upon coordination to a metal center. While extensive studies on the reactivity of coordinated this compound itself are limited, some general principles can be inferred from related systems.

One of the key reactions of the coordinated ligand is deprotonation. The acidity of the carboxylic acid and the amino group can be enhanced upon coordination to a metal ion, facilitating their deprotonation at lower pH values than for the free ligand. The deprotonation of phenolic hydroxyl groups in Schiff base derivatives is a common feature in the formation of neutral complexes. scielo.org.za

In some cases, the metal center can promote reactions within the ligand itself. For instance, reactions of certain hexadentate ligands with N₂O₂S₂ donor cores with Co(II) salts have been shown to result in the oxidative cleavage of a C-S bond within the ligand. This demonstrates that the metal can mediate bond-breaking and bond-forming processes in the coordinated ligand.

Furthermore, the coordinated ligand can play a role in the catalytic activity of the complex. For example, an aluminum complex with a related amino-thio-propoxide ligand has been shown to be active in the ring-opening polymerization of cyclic esters. mdpi.com In this case, the ligand framework, including the donor atoms, influences the catalytic performance of the metal center. mdpi.com

C-S Bond Cleavage within Metal Centers

Currently, there is a notable absence of specific research data on the C-S bond cleavage of this compound within metal centers in the accessible scientific literature. Therefore, no detailed research findings or data tables can be provided at this time.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of 2-(2-Aminophenylthio)acetic Acid and its Derivatives

Spectroscopic methods are fundamental in determining the structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the ¹H NMR spectrum of a derivative, 4-(((2-Aminophenyl)thio)methyl)-3-nitrobenzoic acid, the aromatic protons of the 2-aminophenyl group typically appear as multiplets in the region of δ 6.3-7.3 ppm. beilstein-journals.org The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom are observed as a singlet at approximately δ 4.26 ppm. beilstein-journals.org The two protons of the amine group (NH₂) present as a broad singlet around δ 5.35 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a derivative of this compound, the carbonyl carbon of the carboxylic acid group is typically found at the lower field region of the spectrum. The aromatic carbons resonate in the range of δ 115-151 ppm, while the methylene carbon (-CH₂-) signal appears at approximately δ 35.7 ppm. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Derivative beilstein-journals.org

| Data Type | Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR (Acetone-d₆) | Aromatic-H | 6.36-8.25 |

| NH₂ | 5.35 | |

| -CH₂- | 4.26 | |

| ¹³C NMR (Acetone-d₆) | Aromatic-C | 115.1-151.0 |

| -CH₂- | 35.7 |

Note: The data presented is for 4-(((2-aminophenyl)thio)methyl)-3-nitrobenzoic acid, a derivative of the main compound.

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound derivatives shows characteristic absorption bands for the various functional groups. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the range of 3300–3500 cm⁻¹. The C=O stretching of the carboxylic acid group appears as a strong band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are seen at approximately 3000-3100 cm⁻¹, while the C-S stretching vibration is found in the fingerprint region. scirp.orgresearchcommons.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. sci-hub.se Molecules containing aromatic rings, like this compound, exhibit characteristic absorption maxima in the UV region. The complexing properties of some bis-tetrazole derivatives have been investigated using UV-Vis titrations to estimate the stability constants of their complexes with metal ions like Cu²⁺. nih.gov

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. measurlabs.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. uni-saarland.de The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with various fragment ions that provide structural information. For a derivative of this compound, the mass spectrum might show the molecular ion peak and fragments corresponding to the loss of the carboxylic acid group or cleavage of the thioether bond. beilstein-journals.orgscirp.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the exact molecular formula. measurlabs.comfrontiersin.org This is crucial for confirming the elemental composition of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For example, the HRMS of one derivative, 4-(((2-aminophenyl)thio)methyl)-3-nitro-5-(trifluoromethyl)benzoic acid, was used to confirm its calculated molecular formula. beilstein-journals.org

Crystallographic Analysis for Structural Elucidation

While spectroscopic methods provide valuable data on connectivity, crystallographic analysis, particularly X-ray diffraction, gives a precise three-dimensional picture of the molecule's structure in the solid state.

Table 2: Crystallographic Data for 2-((4-Aminophenyl)thio)acetic acid ugr.escolab.ws

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉NO₂S |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

Note: The data presented is for an isomer of the main compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. celignis.com This technique is useful for determining the thermal stability and decomposition profile of a compound. unca.edu A TGA curve plots the percentage of weight loss against temperature. For a compound like this compound, the TGA curve would show the temperatures at which decomposition occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. researchgate.net TGA can also be used for compositional analysis of polymers and to determine the kinetics of thermal decomposition. scribd.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from starting materials, by-products, or other components in a mixture. The choice of method depends on the analytical goal, ranging from rapid qualitative checks to precise quantitative purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress and for the preliminary assessment of compound purity. rasayanjournal.co.inwikipedia.org In a typical application, the stationary phase is a polar adsorbent like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a glass or aluminum plate. rasayanjournal.co.in The separation is achieved by the differential migration of components up the plate, carried by a mobile phase (eluent). rasayanjournal.co.in

Due to the presence of both a polar carboxylic acid and a basic amine group, the choice of eluent is critical. A mixture of solvents is often used to achieve optimal separation. rasayanjournal.co.in The polarity of the eluent is fine-tuned to control the retention factor (Rf) of the spots on the plate. For a compound like this compound, a combination of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. A small amount of acetic acid or formic acid is frequently added to the eluent to suppress the ionization of the carboxylic acid group, resulting in less "streaking" and more compact spots. hpst.cz

Visualization of the separated spots can be achieved through several methods. As an aromatic compound, this compound is expected to be UV-active, appearing as a dark spot on a fluorescent TLC plate under UV light (254 nm). acs.org For more specific identification, various chemical stains can be employed. Given its functional groups, the following stains are particularly relevant:

Ninhydrin: Reacts with the primary amine group to produce a characteristic purple or pink spot upon heating. acs.org

Bromocresol green: A pH indicator that visualizes acidic compounds like carboxylic acids as yellow-green spots on a blue background. acs.org

Potassium permanganate (B83412) (KMnO₄): The thioether linkage is susceptible to oxidation by permanganate, which would result in a yellow spot on a purple background. acs.org

For enhanced separation efficiency and more reproducible results, High-Performance Thin-Layer Chromatography (HPTLC) plates, which have a smaller particle size and a thinner layer, can be utilized. hpst.cz

Interactive Table 1: Typical TLC Systems for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 9:1 v/v) + 0.5% Acetic Acid |

| Sample Application | 1-5 µL of a dilute solution in a suitable solvent (e.g., methanol) |

| Development | In a closed chamber saturated with the eluent vapor |

| Visualization Methods | 1. UV light (254 nm) 2. Ninhydrin stain (for amine group) 3. Bromocresol green stain (for carboxylic acid) |

High-Performance Liquid Chromatography (HPLC)

For precise quantitative analysis of purity and the separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like this compound. epa.gov

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture. A common mobile phase consists of an aqueous component, often buffered and containing an acid like phosphoric acid or formic acid, and an organic modifier such as acetonitrile (B52724) or methanol. epa.gov The acid in the mobile phase ensures that the carboxylic acid group of the analyte remains protonated, leading to consistent retention times and sharp, symmetrical peaks.

A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is most commonly performed using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. A photodiode array (PDA) detector can also be used to acquire a full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. The retention time of the compound is characteristic under specific conditions, and the area under the peak is proportional to its concentration, allowing for accurate quantification.

Interactive Table 2: Illustrative HPLC Method for this compound

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution Mode | Gradient elution (e.g., starting with 10% B, increasing to 90% B over 20 minutes) | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | UV at 254 nm |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. aps.org These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and physics for calculating the electronic structure of atoms, molecules, and solids. als-journal.com It is favored for its balance of accuracy and computational cost. mdpi.com DFT is employed to optimize molecular geometries to their lowest energy state, and from this, parameters like bond lengths, bond angles, and the distribution of electrons can be determined. als-journal.comresearchgate.net Key applications include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = E_LUMO - E_HOMO) are crucial for describing a molecule's reactivity and kinetic stability. cyberleninka.ru

In studies of related acetamide (B32628) derivatives, such as 2-(2-aryl amino) phenyl acetamides, DFT calculations have been used to compute HOMO and LUMO energies to predict reactivity. cyberleninka.ru For instance, in a study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were performed to determine the HOMO and LUMO energies, providing insight into the molecule's electronic properties. researchgate.net Similarly, DFT has been applied to study the selective reduction of acetic acid on catalyst surfaces, demonstrating its utility in understanding reaction mechanisms. nacatsoc.org

Table 1: Illustrative Theoretical Calculation Data for Related Acetamide Derivatives This table presents example data from a study on 2-(2-aryl amino) phenyl acetamide derivatives to illustrate the outputs of DFT calculations. cyberleninka.ru

| Compound ID | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B | -5.73 | -1.13 | 4.60 |

| D | -5.99 | -1.70 | 4.29 |

| F | -6.01 | -1.48 | 4.53 |

| K | -6.07 | -1.74 | 4.33 |

Data sourced from a computational study on 2-(2-aryl amino) phenyl acetamide derivatives. cyberleninka.ru

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. scirp.org It is a primary tool for calculating electronic transition energies, which correspond to the absorption of light in UV-Visible spectroscopy. bohrium.comdergipark.org.tr By calculating these transitions, TD-DFT can predict a molecule's UV-Vis absorption spectrum, including the maximum absorption wavelength (λ_max) and the intensity of the absorption (oscillator strength). scirp.org This method is valuable for understanding the photophysical properties of compounds and has been applied to study electronic transitions in various molecules, from simple organic dyes to complex biomolecules like DNA. bohrium.comnih.govnih.gov

For example, TD-DFT has been used to study the excited states of N-Acetyl-Phenylalaninylamide (NAPA) and its hydrated clusters, providing insights into how the environment affects electronic properties. scirp.org In another study, TD-DFT was employed to interpret the electronic spectra of coupled tryptophan residues in peptides. nih.gov These examples show how TD-DFT could be applied to 2-(2-Aminophenylthio)acetic acid to understand its photophysical behavior and predict its UV-Vis spectrum.

Molecular Docking and Ligand-Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. The output of a docking simulation includes a binding score or energy, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.

Table 2: Example of Molecular Docking Results for Pyrimidine-Quinolone Hybrids with Aminophenylsulfide Linkers This table shows a summary of in silico docking results against hLDHA for families of compounds containing either a 1,2-(2-aminophenylthio) or 1,4-(4-aminophenylthio) linker, illustrating how docking can differentiate between isomers. nih.gov

| Linker Type | Average Energy (kcal/mol) | Average Affinity (µM) |

|---|---|---|

| 1,2-substitution (U-shaped) | -8.5 ± 0.3 | 2.1 ± 1.2 |

| 1,4-substitution (Linear) | -7.5 ± 0.5 | 15.5 ± 10.1 |

Data sourced from a docking study on hLDHA inhibitors. nih.gov

Structure-Property Relationship Investigations

Investigating the relationship between a molecule's structure and its chemical or biological properties is a cornerstone of medicinal chemistry and materials science. Computational methods provide a quantitative framework for these investigations.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netjksus.org QSAR models are mathematical equations that correlate variations in activity with variations in molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic parameters, size, and shape). researchgate.netnih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. jksus.org

As this compound is an aniline (B41778) derivative, QSAR studies on related anilines are relevant. For example, QSAR models have been developed to predict the toxicity of substituted anilines and phenols to aquatic organisms. researchgate.net These models often use descriptors like the logarithm of the n-octanol/water partition coefficient (logP) to represent hydrophobicity and the energy of the LUMO (E_LUMO) to represent reactivity. researchgate.net One such study developed the following QSAR model for the toxicity of anilines and phenols to carp:

log(1/LC₅₀) = 3.30 - 0.78E_LUMO + 0.33logP researchgate.net

This equation demonstrates that toxicity is related to both the compound's ability to partition into biological membranes (logP) and its electronic properties (E_LUMO). researchgate.net Such methodologies could be applied to a series of derivatives of this compound to build models for predicting a specific biological activity.

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are routinely used to predict vibrational frequencies (for comparison with experimental FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). als-journal.comresearchgate.net

The accuracy of these predictions allows for the validation of experimental data and the assignment of complex spectra. For example, in a study of an antidepressant drug, DFT at the B3LYP/6-311++G(d,p) level was used to calculate geometrical parameters, and the GIAO (Gauge-Including Atomic Orbital) method was used to compute ¹H and ¹³C NMR chemical shifts, which showed good agreement with experimental values. als-journal.com Similarly, DFT has been used to calculate and assign the vibrational spectra of N-benzoyl-N′-tribromophenylthiourea compounds. researchgate.net As mentioned previously, TD-DFT is the method of choice for predicting electronic spectra (UV-Visible). scirp.org These established computational protocols could be directly applied to this compound to generate its theoretical IR, NMR, and UV-Vis spectra, providing a valuable reference for experimental characterization.

Fragment-Based Computational Approaches in Chemical Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and development of new therapeutic agents. frontiersin.orgnih.gov This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. frontiersin.orgmdpi.com These initial fragment hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent lead compounds through various computational and synthetic strategies, such as fragment growing, linking, or merging. frontiersin.orgresearchgate.net The core principle of FBDD lies in the efficient exploration of chemical space and the incremental construction of high-affinity ligands. frontiersin.org

Computational methods are integral to the FBDD workflow, from the initial screening of fragment libraries to the design of more complex molecules. nih.govnih.gov In silico techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling are employed to predict the binding modes of fragments, rationalize structure-activity relationships (SAR), and guide the optimization process. nih.govnih.gov

The this compound scaffold and its related aminophenylsulfide fragments have been utilized in fragment-based computational design studies to develop novel inhibitors for various therapeutic targets.

One notable application is in the design of human lactate (B86563) dehydrogenase A (hLDHA) inhibitors. nih.gov In this context, a pyrimidine-quinolone hybrid was designed using a scaffold replacement strategy guided by molecular docking. The 2-aminophenylsulfide linker, a core component of derivatives of this compound, was identified as a key structural element. nih.gov Docking studies predicted that this "U-shaped" linker would allow the hybrid molecule to interact favorably with key amino acid residues in the active site of hLDHA, specifically Arg168 and Asp194. nih.gov The computational predictions were subsequently validated by the synthesis and biological evaluation of a series of pyrimidine-quinolone hybrids, which demonstrated significant inhibitory activity. nih.gov The structure-activity relationship (SAR) established from these findings further guided the design of even more potent inhibitors. nih.gov

Table 1: Docking Results and Inhibitory Activity of Pyrimidine-Quinolone Hybrids with a 2-Aminophenylsulfide Linker against hLDHA nih.gov

| Compound | Linker Substitution | Mean Affinity (Kcal/mol) | Mean Energy (Kcal/mol) | IC50 (µM) |

| 24a | 1,2-(2-aminothiophenol) | -9.24 | -10.15 | < 50 |

| 24b | 1,2-(2-aminothiophenol) | -9.18 | -10.09 | < 50 |

| 25a | 1,2-(2-aminothiophenol) | -9.53 | -10.43 | < 20 |

| 25b | 1,2-(2-aminothiophenol) | -9.47 | -10.37 | < 20 |

| 26a | 1,2-(2-aminothiophenol) | -9.89 | -10.79 | 17.8 ± 1.2 |

| 26b | 1,2-(2-aminothiophenol) | -9.83 | -10.73 | 20.3 ± 1.5 |

| 26c | 1,2-(2-aminothiophenol) | -9.79 | -10.69 | 27.7 ± 2.1 |

| 27a | 1,2-(2-aminothiophenol) | -9.01 | -9.92 | > 100 |

Data presented as mean ± SD for IC50 values from n=3 replicates.

In a different study targeting human thymidylate synthase (hTS), a 'cysteine tethering' approach was used in a fragment-based design to discover molecules that could destabilize the hTS homodimer. abo.fi While not directly using this compound, this research investigated structurally related nitrothiophenyl acetic acid derivatives. abo.fi A large-scale in silico screening of millions of compounds from the ZINC database was performed, leading to the identification of promising fragments. abo.fi Subsequent biophysical and mass spectrometric analyses confirmed the binding of these fragments to a cysteine residue at the dimer interface, providing a starting point for the development of dimer destabilizers. abo.fi

Furthermore, the aminophenylthio moiety has been incorporated into the design of Polo-like kinase 4 (PLK4) inhibitors. nih.gov A structure-based design strategy, starting from a known lead compound, led to the synthesis of a series of novel aminopyrimidine derivatives. nih.gov Molecular docking studies were instrumental in guiding the structural modifications, including the introduction of an aminophenylthio group. The docking models revealed that this fragment could form key interactions within the hydrophobic pocket of the PLK4 kinase domain. nih.gov The synthesized compounds exhibited potent inhibitory activity against PLK4 and antiproliferative effects in cancer cell lines. nih.gov

Table 2: Inhibitory Activity of an Aminophenylthio-Containing Pyrimidine Derivative against PLK4 nih.gov

| Compound | PLK4 IC50 (µM) |

| 8j | Data not explicitly provided in the excerpt, but described as a potent inhibitor. |

Note: Compound 8j is N1-(4-((4-Aminophenyl)thio)pyrimidin-2-yl)-N4-(piperidin-4-yl)benzene-1,4-diamine.

Applications in Chemical Synthesis and Material Science Research

Role as a Chemical Intermediate in Complex Organic Synthesis

As a bifunctional building block, 2-(2-Aminophenylthio)acetic acid serves as a crucial starting point for constructing more elaborate molecular architectures. Its reactivity allows for sequential or one-pot reactions to build complex scaffolds that are of significant interest in medicinal and materials chemistry.

The compound is an exemplary precursor for the synthesis of advanced heterocyclic systems, particularly those containing the 1,4-benzothiazine core. The intramolecular cyclization between the amine and the carboxylic acid, or intermolecular reactions with other reagents, provides a straightforward entry into this important class of heterocycles.

The most common transformation involves the cyclization of this compound to form 2,3-dihydro-1,4-benzothiazin-3-one. This reaction typically proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the aniline (B41778) nitrogen. This core structure can be further modified, making it a key intermediate. For instance, derivatives of 1,4-benzothiazine are known to exhibit a wide range of biological activities. researchgate.netcbijournal.com

The synthesis of 1,4-benzothiazines often starts with 2-aminothiophenol (B119425), which reacts with α-halo acids or esters to produce S-alkylated intermediates that are analogous to or derived from this compound. cbijournal.com For example, the reaction between 2-aminothiophenol and maleic anhydride (B1165640) directly yields a 1,4-benzothiazine acetic acid derivative, highlighting the utility of this structural framework in building fused heterocyclic systems. cbijournal.com

| Precursor(s) | Reagent/Condition | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Acid catalysis, heat | 2,3-dihydro-1,4-benzothiazin-3-one | Core scaffold for pharmaceuticals |

| 2-Aminothiophenol + Maleic Anhydride | Reflux in Diethyl Ether | 1,4-Benzothiazine-2-acetic acid cbijournal.com | Intermediate for further derivatization cbijournal.com |

| 2-Aminothiophenol + α-cyano-β-alkoxy carbonyl epoxides | Acetonitrile (B52724), reflux | Substituted 1,4-Benzothiazines cbijournal.comacgpubs.org | Access to complex, functionalized systems acgpubs.org |

| 2-Aminothiophenol + β-diketones | Microwave irradiation | Substituted 4H-1,4-Benzothiazines cbijournal.com | Efficient, green synthesis method cbijournal.com |

Beyond serving as a direct precursor to heterocyclic cores, this compound and its derivatives function as progenitors for specialized organic reagents. The heterocyclic systems synthesized from it, such as the 1,4-benzothiazines, are not merely final products but are themselves functional reagents used in more advanced chemical applications. researchgate.net

For example, the 1,4-benzothiazine nucleus can be further functionalized to create ligands for catalysis or to build larger, more complex drug candidates. The presence of the nitrogen and sulfur heteroatoms, along with potential substitution points on the aromatic ring and the heterocyclic core, allows for fine-tuning of the electronic and steric properties of the resulting molecule, making them tailored reagents for specific synthetic transformations or biological targets.

Development of Functional Materials

The inherent properties of this compound, including its metal-coordinating atoms (N, S, O) and its rigid aromatic structure, make it an attractive component in the design of sophisticated functional materials.

The development of high-performance chelating resins is crucial for environmental remediation, industrial wastewater treatment, and the recovery of valuable metals. redalyc.org These resins are polymers functionalized with ligands that can selectively bind to metal ions. seplite.com The 2-(2-aminophenylthio) moiety is an excellent chelating group due to the presence of soft (sulfur) and hard/borderline (nitrogen, oxygen) donor atoms, allowing for the selective complexation of a variety of metal ions.

Resins can be prepared by immobilizing ligands derived from this compound onto a solid polymer support, such as polystyrene or Amberlite resins. tubitak.gov.tr The resulting material can effectively sequester heavy and transition metal ions like lead(II), cadmium(II), nickel(II), and zinc(II) from aqueous solutions. tubitak.gov.tr The mechanism involves the formation of stable chelate rings between the functional groups on the resin and the metal ion. seplite.com A study on a resin functionalized with the related compound 1,2-bis(o-aminophenylthio)ethane demonstrated high selectivity and efficiency in preconcentrating trace elements from water samples. tubitak.gov.tr The combination of the aminophenylthio group with a carboxylic acid function would be expected to enhance this capability, providing multiple binding sites for strong and selective metal coordination.

| Functional Group Type | Target Metal Ions | Underlying Principle | Reference Example |

|---|---|---|---|

| Iminodiacetate | Cu(II), Fe(II), Divalent ions | Chelation via nitrogen and carboxylate oxygens. itochu-ca.com | Commercial Resin CR11 itochu-ca.com |

| Polyamine | Heavy & Transitional Metals | Chelation via multiple nitrogen atoms. itochu-ca.com | Commercial Resin CR20 itochu-ca.com |

| Aminophenylthio | Pb(II), Cd(II), Ni(II), Zn(II) | Coordination with nitrogen and sulfur donors. tubitak.gov.tr | 1,2-bis(o-aminophenylthio)ethane on Amberlite XAD-4 tubitak.gov.tr |

| Schiff Base | Hg(II), Cu(II), Zn(II), Pb(II) | Chelation via imine nitrogen and other donors. redalyc.org | Resins from cinnamaldehyde (B126680) and anilines redalyc.org |

Photochromic materials, which undergo a reversible change in color upon exposure to light, are at the forefront of research for applications in smart windows, optical data storage, and molecular switches. Certain 1,4-benzothiazine derivatives are known to exhibit photochromism. core.ac.uknih.gov These properties are intrinsically linked to the electronic structure of the benzothiazine core. researchgate.net

As this compound is a key precursor for the synthesis of 1,4-benzothiazin-3-one systems, it serves as a fundamental building block for these advanced photochromic materials. researchgate.net The synthesis provides the essential benzothiazine scaffold, which can then be elaborated to tune its photochromic behavior. For example, the parent Δ2,2'-bi-(2H-1,4-benzothiazine) system shows reversible photochromism, converting from a yellow-orange to a red species under sunlight. core.ac.uk By starting with precursors like this compound, chemists can introduce various substituents onto the aromatic ring, allowing for the systematic modification of the material's color, switching speed, and fatigue resistance. This makes it an invaluable starting material in the rational design of new photo-responsive systems. bpasjournals.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Aminophenylthio)acetic acid, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical: (1) nucleophilic substitution to attach the aminophenylthio group to a precursor (e.g., chloroacetic acid derivatives) and (2) oxidation to stabilize the thioether bond. For example, demonstrates using NaBr and TEMPO as catalysts in acetone/water mixtures under mild conditions (0–5°C) to minimize byproducts . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. acetone), catalyst loading (e.g., 0.1 mmol TEMPO), and reaction time (e.g., 24 hours at 50°C for substitution steps). Yields can reach ~75% with purity >95% when monitored via TLC or HPLC .

Q. How can the purity of this compound be assessed experimentally?

- Methodology :

- Melting Point : A sharp mp of 123–127°C (lit.) indicates high purity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Spectroscopy : ¹H/¹³C NMR to confirm absence of residual solvents or byproducts (e.g., unreacted thiophenol or acetic acid derivatives). For example, uses NMR to verify substituent positions in analogous brominated phenylacetic acids .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .

- Exposure Control : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazard codes) .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, as demonstrated in .

Advanced Research Questions

Q. How can air-sensitive intermediates in the synthesis of this compound be stabilized?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines, as shown in for TEMPO-catalyzed oxidations .

- Low-Temperature Work : Perform substitution steps at 0–5°C to suppress radical side reactions.

- Stabilizing Agents : Add NaBr (0.3 mmol) to scavenge free radicals, improving yield by 15–20% .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- X-Ray Crystallography : Used in to confirm substituent positions and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isomers (e.g., 2- vs. 4-aminophenylthio derivatives) with ppm-level accuracy.

- Vibrational Spectroscopy : IR peaks at 1680–1700 cm⁻¹ confirm carboxylic acid groups, while 3300–3500 cm⁻¹ indicates NH₂ stretching .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Case Study : shows that electron-withdrawing groups (e.g., Br) increase C–C–C angles on phenyl rings (121.5° vs. 118.2° for OMe), altering electrophilic substitution patterns .